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Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of two prominent Salt-Inducible Kinase (SIK) inhibitors:

(R)-MRT199665 and GLPG3312. This analysis is based on publicly available experimental

data to assist in the selection of the most appropriate tool compound for preclinical research in

inflammation, immunology, and oncology.

(R)-MRT199665 and GLPG3312 are both potent inhibitors of the Salt-Inducible Kinase (SIK)

family of serine/threonine kinases, which have emerged as critical regulators of inflammatory

and immune responses. While both compounds target SIKs, they exhibit distinct selectivity

profiles, influencing their potential therapeutic applications and off-target effects. GLPG3312 is

characterized as a potent and selective pan-SIK inhibitor, demonstrating low nanomolar

efficacy against SIK1, SIK2, and SIK3.[1][2][3][4][5] In contrast, (R)-MRT199665 is a broader

spectrum inhibitor, targeting not only SIKs but also the MARK and AMPK kinase families with

high potency.[6][7]

Data Presentation: Quantitative Efficacy
Comparison
The following tables summarize the in vitro potency of (R)-MRT199665 and GLPG3312 against

their primary targets and key off-targets. It is important to note that the data presented is

compiled from different studies and direct comparison should be approached with caution as

experimental conditions may have varied.
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Table 1: In Vitro Potency (IC50) against SIK Isoforms

Compound SIK1 (nM) SIK2 (nM) SIK3 (nM) Reference(s)

(R)-MRT199665 110 12 43 [6][7]

GLPG3312 2.0 0.7 0.6 [1][2][3][4][5]

Table 2: Selectivity Profile against Other Kinases (IC50 in nM)

Compo
und

MARK1 MARK2 MARK3 MARK4
AMPKα
1

AMPKα
2

Referen
ce(s)

(R)-

MRT199

665

2 2 3 2 10 10 [6][7]

GLPG33

12
- - - - >4000 - [1][3]

Note: A comprehensive kinome scan for GLPG3312 against 372 kinases identified RIPK2 as

the main off-target (IC50 = 78.4 nM)[8]. Full kinome scan data for (R)-MRT199665 is not

publicly available.

Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and

validation of the cited findings.

In Vitro Kinase Assay (Radiometric)
This protocol is a representative method for determining the in vitro potency of kinase

inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

against a specific kinase.

Materials:
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Recombinant human SIK1, SIK2, or SIK3 enzyme

Peptide substrate (e.g., AMARA peptide)

[γ-33P]ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Test compound ((R)-MRT199665 or GLPG3312) dissolved in DMSO

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction

buffer.

Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.

Initiate the kinase reaction by adding [γ-33P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

Stop the reaction by spotting the mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

Measure the amount of 33P incorporated into the substrate using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.[1]

Macrophage Cytokine Secretion Assay
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This cellular assay evaluates the effect of SIK inhibitors on the production of pro- and anti-

inflammatory cytokines by macrophages.

Objective: To assess the ability of a test compound to modulate cytokine secretion (e.g., TNFα,

IL-10) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1,

J774A.1)[9][10]

Macrophage differentiation factors (e.g., M-CSF for primary macrophages, PMA for THP-1

cells)[10][11]

Lipopolysaccharide (LPS)

Test compound ((R)-MRT199665 or GLPG3312) dissolved in DMSO

Cell culture medium and supplements

ELISA kits for TNFα and IL-10

Procedure:

Differentiate monocytes into macrophages. For primary human macrophages, isolate CD14+

monocytes from PBMCs and culture with M-CSF for 7 days. For THP-1 cells, treat with PMA

for 24-48 hours.[10][11]

Seed the differentiated macrophages into 96-well plates.

Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.[12]

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 18-24 hours).[6]

[9]

Collect the cell culture supernatants.
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Measure the concentrations of TNFα and IL-10 in the supernatants using specific ELISA kits

according to the manufacturer's instructions.[10]

Analyze the dose-dependent effect of the inhibitor on cytokine production.

CRTC3 Nuclear Translocation Assay
This assay visualizes the mechanism of action of SIK inhibitors by monitoring the subcellular

localization of the SIK substrate, CRTC3.

Objective: To determine the ability of a test compound to induce the nuclear translocation of

CRTC3 in cells.

Materials:

A suitable cell line (e.g., U2OS, THP-1)[8][12]

Test compound ((R)-MRT199665 or GLPG3312) dissolved in DMSO

Primary antibody against CRTC3

Fluorescently labeled secondary antibody

Nuclear counterstain (e.g., DAPI)

High-content imaging system

Procedure:

Seed cells in a multi-well imaging plate.

Treat the cells with serial dilutions of the test compound or DMSO for a defined period (e.g.,

1-2 hours).[12]

Fix, permeabilize, and block the cells.

Incubate with the primary anti-CRTC3 antibody, followed by the fluorescently labeled

secondary antibody.
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Stain the nuclei with DAPI.

Acquire images using a high-content imaging system.

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of CRTC3 to determine the

extent of nuclear translocation.[12]

Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows discussed

in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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